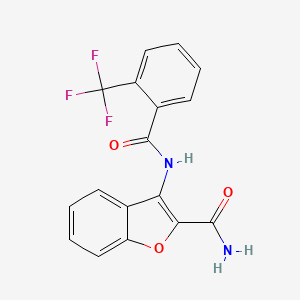

3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide

Description

3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.

Properties

IUPAC Name |

3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O3/c18-17(19,20)11-7-3-1-5-9(11)16(24)22-13-10-6-2-4-8-12(10)25-14(13)15(21)23/h1-8H,(H2,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEMNSWPVQVQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Amidation Reaction: The final step involves the amidation of the benzofuran core with 2-(Trifluoromethyl)benzamide under appropriate reaction conditions, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an organic solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction parameters.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzofuran ring are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed:

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an anti-tumor and anti-viral agent due to its ability to inhibit specific biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and viral replication.

Pathways Involved: It inhibits key signaling pathways such as the MAPK/ERK pathway in cancer cells and the replication machinery in viruses.

Comparison with Similar Compounds

Benzofuran Derivatives: Compounds like 2-acetylbenzofuran and benzofuran-2-carboxylic acid share structural similarities with 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide.

Trifluoromethylated Compounds: Compounds such as 3-(Trifluoromethyl)benzylamine also contain the trifluoromethyl group and exhibit similar chemical properties.

Uniqueness: this compound is unique due to its specific combination of the benzofuran core and the trifluoromethyl group, which imparts distinct biological activities and chemical reactivity.

Biological Activity

3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide is a complex organic compound belonging to the class of benzofuran derivatives, which are recognized for their diverse biological activities. This compound features a unique trifluoromethyl-substituted aromatic ring, which enhances its pharmacological properties. The following sections detail its synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various methodologies, including microwave-assisted reactions and C–H arylation techniques. These methods allow for high efficiency and modularity in generating structurally diverse benzofuran derivatives. Key synthetic routes include:

- Microwave-Assisted Synthesis : This method provides uniform heating, improving reaction yields.

- C–H Arylation : Utilizing palladium catalysis to introduce aryl groups at specific positions on the benzofuran scaffold.

These approaches have been documented to yield high-purity compounds suitable for biological testing .

Biological Activity

The biological activity of this compound is characterized by its potential anticancer, anti-inflammatory, and antimicrobial properties. The mechanisms underlying these activities are still being elucidated; however, studies on similar benzofuran derivatives suggest several pathways:

Structure-Activity Relationship (SAR)

The structural characteristics of this compound significantly influence its biological activity. Key findings from SAR studies include:

- Substituent Effects : Variations in the substituents on the aromatic rings impact both the potency and selectivity of the compound against different biological targets. For example, modifications at the C3 position of the benzofuran ring have been shown to enhance anticancer activity .

- Fluorination Impact : The trifluoromethyl group is known to play a crucial role in enhancing metabolic stability and bioavailability, which may contribute to increased efficacy in biological assays .

Case Studies

Several case studies highlight the biological potential of related benzofuran compounds:

- In Vitro Studies : A study demonstrated that a series of benzofuran derivatives exhibited IC50 values as low as 8.86 μM against cancer cell lines, indicating strong anticancer properties compared to standard treatments like 5-fluorouracil .

- Inflammatory Response Modulation : Another study showed that certain benzofurans inhibited nitric oxide production in LPS-stimulated macrophages, underscoring their potential as anti-inflammatory agents.

Q & A

Basic: What are the standard synthetic routes for 3-(2-(Trifluoromethyl)benzamido)benzofuran-2-carboxamide?

Answer:

The synthesis typically involves multi-step processes:

- Step 1: Preparation of benzofuran-2-carboxylic acid derivatives via Pd-catalyzed C-H arylation to introduce substituents.

- Step 2: Transamidation reactions to attach the trifluoromethylbenzamide group, often performed in one-pot conditions for efficiency .

- Step 3: Purification via column chromatography or recrystallization, with HPLC validation of purity (>98%) .

Advanced: How can reaction yields be optimized during the transamidation step?

Answer:

Key parameters to optimize include:

- Catalyst loading: Adjust Pd catalyst and ligand ratios (e.g., 1–5 mol%) to balance reactivity and cost.

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature control: Maintaining 80–100°C minimizes side reactions while ensuring completion .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR (¹H/¹³C): To confirm benzofuran and benzamide ring connectivity and substituent positions.

- HPLC-MS: Validates molecular weight and purity, especially for detecting unreacted intermediates .

- FT-IR: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Answer:

- Structure-Activity Relationship (SAR) analysis: Compare substituent effects (e.g., trifluoromethyl vs. halogen groups) to explain potency variations. For example, trifluoromethyl enhances insecticidal activity in meta-diamide derivatives .

- Assay standardization: Control variables like cell line selection, incubation time, and solvent (DMSO concentration ≤0.1%) to reduce variability .

Advanced: What computational methods predict target interactions for this compound?

Answer:

- AutoDock4: Enables flexible receptor docking, validated in HIV protease studies. Adjust sidechain flexibility to model binding pockets accurately .

- MD simulations: Post-docking molecular dynamics (e.g., GROMACS) assess stability of predicted complexes over time .

Basic: Which structural features drive bioactivity in benzofuran derivatives?

Answer:

- Benzofuran core: Provides rigidity and π-π stacking potential with protein targets.

- Trifluoromethyl group: Enhances metabolic stability and hydrophobic interactions.

- Amide linkage: Facilitates hydrogen bonding with residues like Asp or Glu in enzymes .

Advanced: How to design derivatives for improved target selectivity?

Answer:

- Electron-withdrawing groups (EWGs): Introduce -NO₂ or -CF₃ at the benzamide para-position to enhance binding specificity.

- Steric hindrance: Incorporate bulky substituents (e.g., cyclopropyl) to block off-target interactions, as seen in meta-diamide insecticides .

Basic: What are common impurities in synthesis, and how are they addressed?

Answer:

- By-products: Unreacted 2-(trifluoromethyl)benzoyl chloride or benzofuran intermediates.

- Mitigation: Use scavenger resins (e.g., polymer-bound amines) or iterative HPLC purification .

Advanced: Strategies to minimize by-products in Pd-catalyzed steps?

Answer:

- Ligand screening: Bidentate ligands (e.g., XPhos) improve catalytic efficiency.

- Oxygen-free conditions: Schlenk techniques prevent Pd oxidation and catalyst deactivation .

Advanced: Experimental validation of the compound’s mechanism of action

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.